(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Overview
Description
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Synthesis
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and its related compounds have been extensively studied for their crystal structures and synthesis methods. For instance, Shinkre et al. (2008) discussed the synthesis of an isomer of a similar compound, detailing the X-ray crystal structures of both E and Z isomers (Shinkre et al., 2008). These studies provide fundamental insights into the molecular configuration and structural stability, essential for further applications in various fields.
Fluorescence and Photochemical Behavior
The study of fluorescence properties and photochemical behavior of derivatives of acrylonitrile, including those with dimethylaminophenyl-substitutions, is a significant area of research. Percino et al. (2013) explored how the packing modes of conjugated compounds like (dimethylamino)arylacrylonitrile derivatives affect their fluorescence in the solid state (Percino et al., 2013). This research is crucial in developing materials for optical and electronic applications where fluorescence control is vital.
Copolymerization and Material Properties
The copolymerization of acrylonitrile-based compounds with various monomers has been extensively studied. For example, Vijayanand et al. (2002) synthesized copolymers using 3,5-dimethylphenyl methacrylate, focusing on characterizing these materials through techniques like FT-IR and NMR (Vijayanand et al., 2002). Such studies are crucial for developing new materials with tailored properties for specific industrial applications.
Polymerization Kinetics and Thermal Properties
The kinetics of polymerization and the thermal properties of polymers involving acrylonitrile derivatives are also a significant research focus. For example, Hou et al. (2008) investigated the copolymerization kinetics and degradation apparent activation energy of poly(acrylonitrile-ran-2-ethenyl-pyridine), providing insights into the thermal stability and degradation behavior of these polymers (Hou et al., 2008).
Mechanism of Action
Target of Action
The primary targets of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)/C=C/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500292-86-4 | |
Record name | (2E)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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